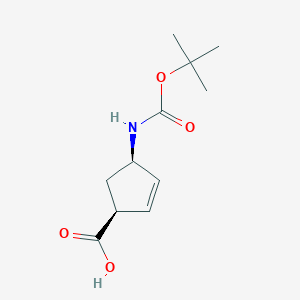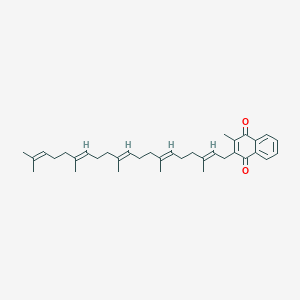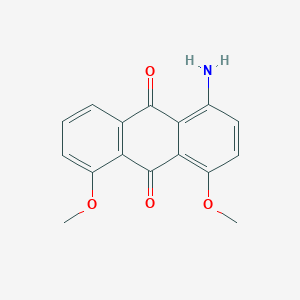
1-Amino-4,5-dimethoxy-9,10-anthracenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4,5-dimethoxy-9,10-anthracenedione, commonly known as ADMAQ, is a synthetic compound that has been widely studied for its potential applications in various scientific fields. ADMAQ belongs to the class of anthraquinone derivatives and has been found to possess several interesting properties, including anti-cancer, anti-inflammatory, and anti-viral activities.
Mécanisme D'action
The mechanism of action of ADMAQ is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cell proliferation, apoptosis, and angiogenesis. ADMAQ has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting various proteins and enzymes involved in these pathways.
Biochemical and Physiological Effects:
ADMAQ has been found to exhibit several interesting biochemical and physiological effects, including the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. ADMAQ has also been found to exhibit anti-inflammatory and anti-viral activities, making it a promising candidate for the treatment of various inflammatory and viral diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ADMAQ is its potent anti-cancer activity, which makes it a valuable tool for cancer research. However, ADMAQ also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of ADMAQ, including the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential applications in other scientific fields. Some of the potential applications of ADMAQ include the treatment of inflammatory and viral diseases, as well as the development of new anti-cancer drugs.
Méthodes De Synthèse
The synthesis of ADMAQ involves the reaction of 1-aminoanthraquinone with 4,5-dimethoxy-1,2-benzoquinone in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, including the formation of a quinone imine and subsequent reduction to form the final product.
Applications De Recherche Scientifique
ADMAQ has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of ADMAQ is in the field of cancer research, where it has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines.
Propriétés
Numéro CAS |
144860-30-0 |
|---|---|
Formule moléculaire |
C16H13NO4 |
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
1-amino-4,5-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H13NO4/c1-20-10-5-3-4-8-12(10)16(19)14-11(21-2)7-6-9(17)13(14)15(8)18/h3-7H,17H2,1-2H3 |
Clé InChI |
NRCZHMJIHJUBPY-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)OC |
SMILES canonique |
COC1=C2C(=C(C=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)OC |
Autres numéros CAS |
144860-30-0 |
Synonymes |
1-Amino-4,5-dimethoxy-9,10-anthracenedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



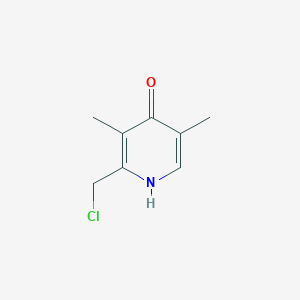
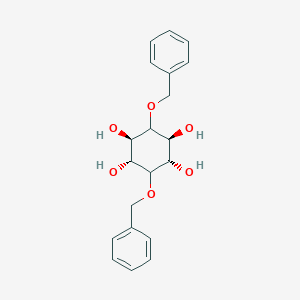
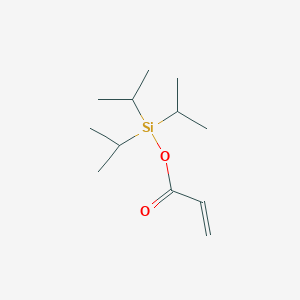
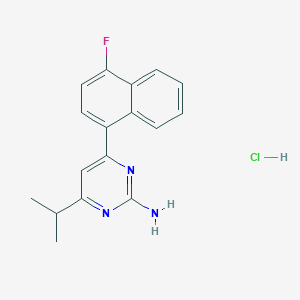
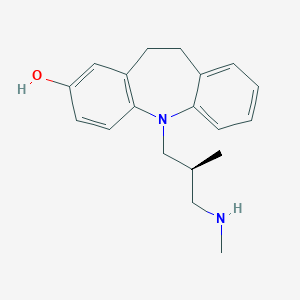
![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)
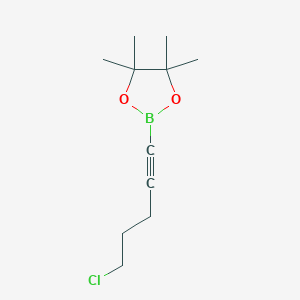
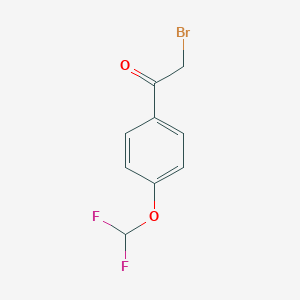
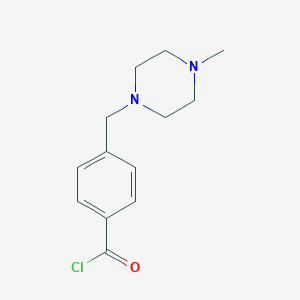
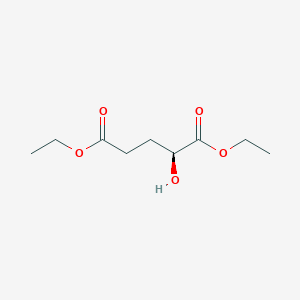
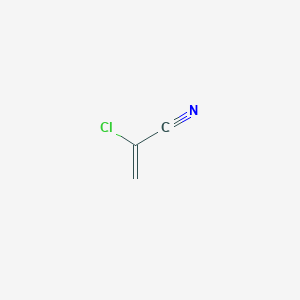
![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B132965.png)
